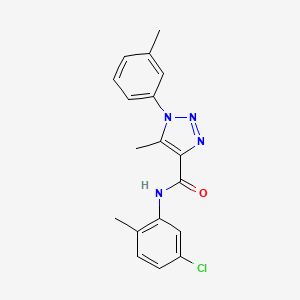

N-(5-chloro-2-methylphenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

N-(5-chloro-2-methylphenyl)-5-methyl-1-(3-methylphenyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN4O/c1-11-5-4-6-15(9-11)23-13(3)17(21-22-23)18(24)20-16-10-14(19)8-7-12(16)2/h4-10H,1-3H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNZLTTJLTYDDEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)NC3=C(C=CC(=C3)Cl)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-chloro-2-methylphenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.

Compound Overview

- Molecular Formula : C18H17ClN4O

- Molecular Weight : 340.81 g/mol

- Chemical Structure : The compound features a 1,2,3-triazole ring and a carboxamide functional group, with chloro and methyl substituents on the phenyl rings, which may influence its biological properties .

Anticancer Activity

Research has indicated that compounds containing the 1,2,3-triazole moiety exhibit significant anticancer properties. For instance:

- Mechanism of Action : The compound has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. In studies involving HCT116 cells, it demonstrated an IC50 value of 0.43 µM, indicating potent anticancer activity compared to other known compounds .

- Cell Cycle Arrest : The compound can cause G0/G1 phase arrest in cancer cells, leading to reduced cell migration and increased apoptosis through mechanisms involving reactive oxygen species (ROS) accumulation and mitochondrial membrane potential disruption .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored:

- Inhibition of Pathogens : It has shown efficacy against various bacterial strains such as Escherichia coli and Staphylococcus aureus. Studies have reported significant inhibition rates comparable to standard antibiotics .

Synthesis and Evaluation

The synthesis of this compound typically involves multi-step reactions that include the formation of the triazole ring through azide-alkyne cycloaddition reactions. The resulting compounds are then evaluated for their biological activities through various assays.

Comparative Analysis

A comparative analysis of similar triazole derivatives highlights the unique biological profile of this compound:

| Compound Name | Structural Features | Unique Aspects | Anticancer IC50 |

|---|---|---|---|

| N-(3-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide | Chlorophenyl group | Lacks additional methyl substituents | Not specified |

| N-(4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide | Different phenyl substitution | Lacks chlorine substitution | Not specified |

| This compound | Unique substitution pattern | Potential for high bioactivity | 0.43 µM |

Mechanistic Insights

The biological activity of this compound is believed to involve:

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

One of the primary applications of this compound is its potential as an anticancer agent. Research has indicated that triazole derivatives often exhibit significant cytotoxic effects against various cancer cell lines. The specific structure of N-(5-chloro-2-methylphenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide suggests that it may interact with biological targets involved in cancer proliferation and survival pathways.

Mechanism of Action

Triazoles have been shown to inhibit enzymes critical for cancer cell growth. The presence of the triazole ring in the compound allows for interactions with multiple biological targets, potentially leading to the inhibition of key signaling pathways associated with tumor growth and metastasis. For instance, compounds with similar structures have been reported to inhibit the RAS/RAF/MEK/ERK signaling pathway, which is frequently mutated in cancers .

Synthesis and Structure-Activity Relationship (SAR)

Synthesis Techniques

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:

- Click Chemistry : This approach utilizes azide and alkyne coupling reactions to form triazole rings efficiently.

- Substitution Reactions : The chlorinated phenyl group can be introduced via electrophilic aromatic substitution or nucleophilic substitution techniques.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the phenyl rings and the triazole moiety can significantly influence the biological activity of the compound. For example, substituents that enhance lipophilicity or improve hydrogen bonding interactions can lead to increased potency against cancer cells .

Biological Studies and Case Studies

Case Study 1: Anticancer Efficacy Evaluation

In a recent study evaluating various triazole derivatives for their anticancer properties, this compound was tested against several cancer cell lines including breast and lung cancer models. The compound exhibited IC50 values comparable to established chemotherapeutic agents, suggesting its potential as a lead compound for further development .

Case Study 2: In Vivo Studies

Further investigations into the in vivo efficacy of this compound demonstrated promising results in mouse models bearing human tumor xenografts. Treatment with the compound resulted in a significant reduction in tumor size compared to control groups. This highlights its potential for clinical application as an anticancer therapy .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The 5-methyl group on the triazole ring is conserved in many analogs for metabolic stability. Replacing it with ethyl (e.g., 5-ethyl in ) may alter lipophilicity and target binding.

- Aryl Group Influence : The 3-methylphenyl group at N1 in the target compound contrasts with benzoxazolyl or thiazolyl groups in analogs (e.g., ), which introduce heterocyclic diversity for enhanced π-π stacking or hydrogen bonding.

- Carboxamide Modifications : The 5-chloro-2-methylphenyl carboxamide group in the target compound differs from 3,4-dimethylphenyl () or simpler aryl groups, impacting steric bulk and electron-withdrawing properties.

Physicochemical and Spectroscopic Comparisons

- Melting Points: Triazole carboxamides with halogen substituents (e.g., chloro in ) typically exhibit higher melting points (>170°C) due to increased crystallinity, whereas non-halogenated analogs (e.g., ) melt at lower temperatures (~120–150°C).

- Spectroscopic Signatures :

Critical Analysis of Divergent Evidence

- Misassigned Structures : highlights a case where spectral data (¹H-NMR δ = 8.5 ppm) corrected an initial misassignment of isoxazole regioisomers, emphasizing the need for rigorous spectroscopic validation .

- Contradictory Bioactivity : While triazole-thiazolyl hybrids in show anticancer activity, pyrazole-carboxamides in prioritize insecticidal effects, underscoring the role of core heterocycle selection in target specificity.

Q & A

Basic: What are the optimal synthetic routes for N-(5-chloro-2-methylphenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, and how can reaction conditions be systematically optimized?

Answer:

The synthesis of triazole derivatives typically involves multi-step reactions, including condensation, cyclization, and functionalization. For example, similar compounds are synthesized via nucleophilic substitution using K₂CO₃ as a base in DMF ( ). Optimization involves:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for SN2 mechanisms.

- Catalyst/base tuning : Adjusting equivalents of K₂CO₃ (1.2–1.5 equivalents) improves yields while minimizing side reactions ().

- Temperature control : Room-temperature stirring reduces decomposition risks for thermally sensitive intermediates ( ).

- Purification : Recrystallization from ethanol-DMF mixtures ( ) or column chromatography enhances purity.

Advanced: How can SHELXL be employed to resolve crystallographic ambiguities in structures containing the triazole core?

Answer:

SHELXL is critical for refining high-resolution or twinned data. Key steps include:

- Twin refinement : Use the

TWINandBASFcommands to model pseudo-merohedral twinning ( ). - Anisotropic displacement parameters : Apply

ANISto model thermal motion, especially for chlorine atoms in the 5-chloro-2-methylphenyl group ( ). - Hydrogen bonding networks : Analyze

PLATON-generated hydrogen-bond tables to validate packing interactions ( ). - Validation tools : Cross-check with

R1values (<0.05 for high-quality data) andGOOF(1.0±0.1) to ensure model reliability ( ).

Basic: What purification strategies are effective for isolating the target compound from reaction byproducts?

Answer:

- Recrystallization : Use ethanol-DMF (1:3 v/v) for high-purity crystals ( ).

- Chromatography : Normal-phase silica gel (hexane:ethyl acetate gradient) separates polar byproducts.

- Acid-base extraction : Exploit solubility differences by adjusting pH for carboxylamide-containing intermediates ().

Advanced: How can structure-activity relationship (SAR) studies be designed to enhance the bioactivity of triazole derivatives?

Answer:

- Core modifications : Replace the 5-methyl group with electron-withdrawing substituents (e.g., -CF₃) to modulate electronic effects ( ).

- Substituent screening : Test analogs with halogenated aryl groups (e.g., 4-bromophenyl in ) to assess steric and hydrophobic interactions.

- In silico docking : Use AutoDock Vina to predict binding affinities for target enzymes (e.g., cytochrome P450) and prioritize synthetic targets ().

Advanced: How should researchers address contradictions between computational predictions and experimental bioactivity data?

Answer:

- Validation protocols : Re-run DFT calculations (e.g., B3LYP/6-31G*) with solvent corrections (e.g., PCM model) to align with in vitro conditions ( ).

- Data reconciliation : Compare crystallographic bond lengths/angles (from SHELXL) with optimized geometries to identify steric clashes or conformational flexibility ( ).

- Dose-response curves : Use Hill slopes to assess cooperative effects missed in static computational models ().

Basic: Which analytical techniques are most reliable for characterizing this compound?

Answer:

- NMR : ¹H/¹³C NMR (DMSO-d₆) identifies aromatic protons (δ 6.8–7.5 ppm) and methyl groups (δ 2.1–2.5 ppm) ().

- HPLC-MS : Reverse-phase C18 columns (ACN:H₂O gradient) with ESI-MS confirm molecular weight (311.31 g/mol) and purity (>98%) ().

- XRD : Single-crystal diffraction (Cu-Kα radiation) resolves stereochemistry ( ).

Advanced: What methodologies validate computational docking results for triazole-based inhibitors?

Answer:

- Ensemble docking : Use multiple protein conformations (e.g., from MD simulations) to account for receptor flexibility ().

- Free energy perturbation (FEP) : Calculate ΔΔG for ligand modifications to predict binding affinity changes ( ).

- Co-crystallization : Compare predicted poses with experimental crystal structures (e.g., using SHELXL-refined models) ( ).

Advanced: What strategies improve aqueous solubility for in vitro assays?

Answer:

- Prodrug design : Introduce phosphate esters at the carboxamide group, hydrolyzable in physiological conditions ().

- Co-solvent systems : Use DMSO-PBS mixtures (<0.1% DMSO) to maintain solubility without cytotoxicity ().

- Nanoparticle encapsulation : PEGylated liposomes enhance bioavailability for cell-based studies ().

Basic: What crystallization conditions yield high-quality crystals for XRD analysis?

Answer:

- Solvent diffusion : Layer hexane over a DCM solution of the compound to induce slow crystallization ( ).

- Temperature gradients : Cool saturated ethanol solutions from 50°C to 4°C over 48 hours ( ).

- Additives : Add 1% (v/v) acetonitrile to reduce crystal twinning ( ).

Advanced: How can multi-software validation resolve structural discrepancies in XRD data?

Answer:

- Cross-refinement : Compare SHELXL ( ), OLEX2 ( ), and WinGX ( ) outputs for consistency in R-factors and electron density maps.

- ORTEP validation : Visualize anisotropic displacement ellipsoids to detect over-constrained atoms ( ).

- PLATON checks : Use

ADDSYMto identify missed symmetry elements andSQUEEZEto model disordered solvents ( ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.